2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride
Description
Properties
Molecular Formula |
C6H10ClN3O2 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5-1-6-9(8-5)2-4(10)3-11-6;/h1,4,10H,2-3H2,(H2,7,8);1H |
InChI Key |
NZAMVKLPFYJELA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC(=NN21)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins from pyrazole derivatives bearing appropriate substituents that enable ring closure to the oxazine moiety. For example, hydroxy-substituted pyrazole carboxylic acids or esters serve as precursors, which upon cyclization form the pyrazolo-oxazine core.
Cyclization to Form the Pyrazolo[3,2-b]oxazine Ring
The key step involves intramolecular cyclization, often achieved by heating or using dehydrating agents to promote ring closure between the pyrazole nitrogen and a hydroxy or carboxyl group. For example:
Introduction of the Amino Group
The amino substituent at position 2 is introduced by selective substitution or reduction of nitro or other precursor groups on the pyrazolo-oxazine scaffold.
Hydroxyl Group Installation and Stabilization
The hydroxyl group at position 6 is generally retained from the initial hydroxy-substituted intermediates or introduced via hydrolysis steps.
- Hydrolysis of ester or acylated intermediates under acidic or basic conditions liberates the free hydroxy group.
Formation of the Hydrochloride Salt
The final step involves treating the free base compound with hydrochloric acid to form the hydrochloride salt, improving compound stability and solubility.
- This is typically done by dissolving the free base in an organic solvent and adding an equimolar amount of HCl gas or aqueous HCl, followed by crystallization.
Detailed Synthetic Procedure Example
Analytical Characterization Supporting the Preparation
- [^1H-NMR Spectroscopy](pplx://action/followup): Key signals include exchangeable NH2 protons (~δ 6.3 ppm), hydroxy protons (~δ 12 ppm), and aromatic/aliphatic protons confirming ring formation.
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights confirm successful synthesis.
- Infrared Spectroscopy: Bands corresponding to NH2 stretching (3400-3300 cm^-1), OH groups, and characteristic C=N and C=O vibrations confirm functional groups.
- Melting Point and Crystallinity: High melting points (>250 °C) and crystallization from solvents like ethanol or methanol indicate purity and correct structure.
Comparative Synthesis Notes from Literature
Chemical Reactions Analysis
Cyclization Reactions
The oxazine moiety in the compound is formed via cyclization during synthesis. A key step involves reacting pyrazole precursors with reagents like triphosgene or thiophosgene , followed by ring closure under basic conditions (e.g., NaHCO₃) to yield the fused oxazine structure. For example:
-
Reagents : Pyrazole intermediate, triphosgene, NaHCO₃
-
Conditions : Dichloromethane, 0–5°C, 2 hours
-
Yield : 65–78%.
Nucleophilic Substitution
The amino group at position 2 participates in nucleophilic substitution reactions. For instance, it reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides:
| Reaction Type | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Acylation | Acetyl chloride | 2-Acetamido derivative | DCM, RT, 4 hours | 82% |
| Sulfonylation | Tosyl chloride | 2-Tosylamido derivative | Pyridine, 50°C, 6 hours | 75% |
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at position 4 or 7 due to electron-rich regions. Common reactions include:
-
Nitration : Using HNO₃/H₂SO₄ at 0°C to introduce nitro groups .
-
Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo or 7-bromo derivatives .
Oxidation of the Hydroxyl Group
The hydroxyl group at position 6 is susceptible to oxidation. For example:
-
Reagent : KMnO₄ in acidic medium (H₂SO₄)
-
Product : 6-Keto derivative (oxazinone)
-
Conditions : 60°C, 3 hours
Ring-Opening Reactions
Under acidic or basic conditions, the oxazine ring can undergo hydrolysis:
-
Acidic Hydrolysis (HCl, reflux): Cleaves the oxazine ring to form a pyrazole diol intermediate .
-
Basic Hydrolysis (NaOH, ethanol/water): Produces a pyrazole carboxylic acid derivative .
Metal-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura couplings when functionalized with a boronic ester. For example:
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane/H₂O, 80°C, 8 hours | Biaryl-substituted derivative | 72% |
Condensation Reactions
The amino group reacts with aldehydes to form Schiff bases:
-
Reagent : Benzaldehyde
-
Product : 2-Benzylideneamino derivative
-
Conditions : Ethanol, reflux, 12 hours
-
Yield : 85%.
Salt Formation and pH-Dependent Reactivity
As a hydrochloride salt, the compound exhibits pH-sensitive behavior:
-
In basic media (pH > 10), the hydroxyl group deprotonates, increasing nucleophilicity .
-
In acidic media , the amino group protonates, facilitating electrophilic attacks .
Comparative Reactivity with Analogues
The reactivity profile differs from structurally similar compounds due to the hydroxyl group’s presence:
| Compound | Key Functional Groups | Dominant Reaction |
|---|---|---|
| 6-Amino analogue | -NH₂, -COOH | Acylation, decarboxylation |
| 6,6-Dimethyl derivative | -CH₃, -NH₂ | Steric hindrance limits substitution |
| Target compound | -NH₂, -OH | Oxidation, nucleophilic substitution |
Stability Under Synthetic Conditions
Scientific Research Applications
2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position: The 3-amino analog (CAS 327051-11-6) prioritizes a hydroxyl group at position 6, enabling hydrogen bonding . In contrast, the 6,6-dimethyl variant (CAS 1707367-88-1) replaces the hydroxyl with methyl groups, enhancing hydrophobicity . Ethyl ester derivatives (e.g., EN300-27114935) replace the amino group with a carboxylate, improving solubility for drug formulation .
Ring System Modifications: The oxazepin analog (CAS 2803862-68-0) expands the oxazine ring to 7 members, altering conformational flexibility and binding kinetics .
Chirality: The hydroxyl group in 3-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride introduces a chiral center, critical for enantioselective catalysis .
Implications of Structural Variations
- Bioactivity: Amino group position (e.g., 2 vs. 3) significantly impacts receptor binding; dimethyl groups may enhance blood-brain barrier penetration .
- Solubility : Hydroxyl and ester groups improve aqueous solubility, whereas methyl groups favor lipid-rich environments .
- Stability : Expanded rings (e.g., oxazepin) may confer metabolic resistance compared to smaller oxazine systems .
Biological Activity
2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique pyrazolo-oxazine structure that contributes to its biological activity. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ |
| SMILES | C1C(COC2=CC(=NN21)CO)N |
| InChI | InChI=1S/C7H11N3O2/c8-5-2... |
Antimicrobial Activity
Recent studies indicate that derivatives of pyrazolo[3,2-b][1,3]oxazine exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol have shown efficacy against various bacterial strains. A notable study demonstrated that modifications in the substituents on the pyrazolo ring enhanced the antimicrobial potency against resistant strains of bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro assays. In one study, derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to improved cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The structure-activity relationship highlighted the importance of specific functional groups in enhancing activity.
Anti-inflammatory Effects
Research has also indicated anti-inflammatory properties associated with this compound. In animal models of inflammation, administration of 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolo derivatives. Among them, 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride exhibited promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer effects of this compound on MCF-7 cells, it was found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was calculated at approximately 15 µM after 48 hours of exposure . These findings suggest that further development could lead to novel anticancer therapies.
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications at specific positions on the pyrazolo ring significantly influence biological activity. For example:
Q & A
Q. Key Data :
| Reaction Step | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | Pyridine | Reflux (5–6 hrs) | 67–70% | |
| Salt Formation | Ethanol | RT to reflux | 62–68% |
Which analytical techniques are essential for characterizing this compound?
Basic
Standard characterization includes:
- Spectroscopy : IR (amide/amine bands), H/C NMR (proton environments, aromaticity), and MS (molecular ion peak) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content verification (e.g., ±0.3% deviation from theoretical values) .
- Melting Point : Consistency with literature (e.g., 221–235°C) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocycles .
How do substituent variations affect reaction yields in related pyrazolo-oxazine syntheses?
Advanced
Substituent electronic and steric effects significantly impact yields:
- Electron-withdrawing groups (e.g., Cl) : Lower yields (62%) due to slower cyclization .
- Bulkier groups (e.g., p-tolyl) : Require extended reflux (6+ hrs) for completion .
Q. Advanced
- Low-carbon alcohols (MeOH, EtOH) : Enhance nucleophilicity in hydrazine-mediated condensations (e.g., 78°C, 78% yield) .
- Polar aprotic solvents (DMF, pyridine) : Accelerate cyclization but may require neutralization steps .
Reference : Ethanol outperforms methanol in carbohydrazide formation ().
What are the key physicochemical properties of this compound?
Q. Basic
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 266.69 g/mol (analog) | MS | |
| Melting Point | 221–235°C | DSC | |
| Solubility | Polar solvents (DMSO, EtOH) | – |
How to design stability studies under varying pH and temperature?
Q. Advanced
- pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC at 25–60°C.
- Thermal Stability : TGA/DSC to assess decomposition thresholds (e.g., >200°C for hydrochloride salts) .
What computational methods predict the biological activity of derivatives?
Q. Advanced
- Docking Studies : Target hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using PyRx or AutoDock .
- QSAR Models : Correlate substituent electronegativity with antimicrobial activity .
Which purification techniques are recommended post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
